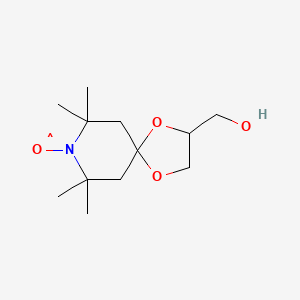

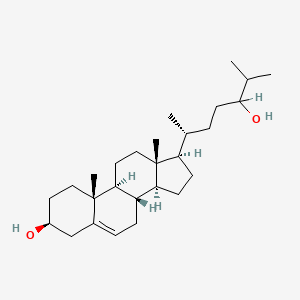

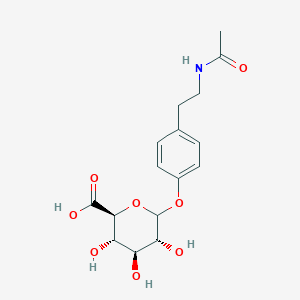

![molecular formula C18H27NO3 B1141436 (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol CAS No. 1065193-59-0](/img/structure/B1141436.png)

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol

Descripción general

Descripción

Synthesis Analysis

The synthesis of hexahydrobenzo[a]quinolizine derivatives often involves stereoselective methods, leading to the preparation of diastereoisomers with significant pharmacological activities. For example, the synthesis of spiro[1,3,4,6,7,11b-hexahydro-2H-benzo[a]quinolizine-2,5'-oxazolidin-2'-ones] demonstrated the importance of stereochemistry in the antihypertensive activity of these compounds, with certain diastereoisomers showing more potent effects than others (Caroon et al., 1983). This highlights the nuanced approach needed in the synthesis of such compounds to achieve desired biological activities.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physicochemical properties and biological activities of compounds. The structural assignment of hexahydrobenzo[a]quinolizine derivatives, such as the one achieved through the synthesis of 5,6-dihydro-8-hydroxy-9-methoxy-1H,7H-benzo[ij]quinolizine-1,7-dione, relies on detailed spectroscopic studies and, sometimes, by comparison with analogously synthesized compounds (Wright et al., 1974).

Chemical Reactions and Properties

The chemical reactions and properties of hexahydrobenzo[a]quinolizines are diverse, often involving complex cyclization processes and stereochemical considerations. For example, the synthesis of (±)-(2R*, 11bS*)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrospiro[benzo[a]quinolizine-2,5'-oxazolidine]-2',4'-dione showcases the intricate cyclization and hydrolysis steps needed to achieve the final compound, with its stereochemistry confirmed via spectroscopic methods (Menéndez et al., 1991).

Physical Properties Analysis

The physical properties of hexahydrobenzo[a]quinolizines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for further development in pharmaceutical applications. However, specific studies detailing these properties for "(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol" were not identified in the provided references, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical agents, stability under various conditions, and potential for undergoing specific chemical transformations, are critical for understanding how hexahydrobenzo[a]quinolizine derivatives might be modified or interact in biological systems. The oxidative transformations study of a related hexahydro-11bH-benzo[a]quinolizine derivative highlights the compound's reactivity under oxidative conditions, leading to the formation of new compounds with distinct structural and potentially pharmacological profiles (Akhrem et al., 1973).

Aplicaciones Científicas De Investigación

Antihypertensive Applications

The compound and its related diastereoisomers have been explored for their potential in treating hypertension. Research indicates that small alkyl substituents at specific positions enhance antihypertensive activity. For example, a study found that methoxyl substitution at positions 9 and 10 optimizes this activity, particularly in a compound named (2S,3S,11bS)-Spiro-[2-ethyl-9,10-dimethoxy-1,3,4,6,7, 11b-hexahydro-2H-benzo[a]quinolizine-2,5'-oxazolidin-2'-one] (Caroon et al., 1983).

Radioactive Labeling in Imaging

This compound has also been synthesized with radioactive labeling, specifically [11C]dihydrotetrabenazine ([11C]DTBZ), for use in medical imaging. The synthesis process involves reacting a precursor with gas-phase [11C]methyl iodide, a technique that could potentially be applied to the subject compound for similar imaging applications (Jewett et al., 1997).

Synthesis Research

Considerable research has been conducted on the synthesis of related hexahydrobenzo[a]quinolizine compounds. These syntheses provide insights into the chemical properties and potential applications of the subject compound. For instance, high yield syntheses of variants of this compound, starting from different precursors, have been documented, highlighting the versatility and potential for modification of this chemical structure (Binst & Nouls, 1970).

Stereochemical Analysis

Stereochemistry is crucial in determining the biological activity of such compounds. Studies on the stereochemical configuration of similar compounds, such as (+)-alpha-dihydrotetrabenazine, have been instrumental in understanding their biological effects. The configuration of 2R, 3R, 11bR is particularly significant as it relates to the single biologically active isomer from metabolic reductions (Kilbourn et al., 1997).

Antineoplastic Potential

Compounds within this chemical group have been explored for their potential as antineoplastic agents. For example, studies have synthesized and screened hexahydro-9,10-dimethoxy-2H-benzo[a]2-quinolizinone derivatives for such activities, implying potential research avenues for the subject compound in cancer therapy (Popp & Watts, 1978).

Propiedades

IUPAC Name |

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGHNWCGIHBKHE-FVQBIDKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol | |

CAS RN |

956903-21-2, 1065193-59-0 | |

| Record name | 9-o-Desmethyl-alpha-dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956903212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-9-o-Desmethyl-alpha-dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1065193590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC750374 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M4TU3OJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCJ8D6Q25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol in PET radioligand development?

A: (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol serves as a vital precursor in the multi-step synthesis of (+)-9-O-desmethyl-α-dihydrotetrabenazine []. This compound is then used to develop the PET radioligand [11C]-(+)-α-dihydrotetrabenazine, which exhibits high affinity for the vesicular monoamine transporter 2 (VMAT2) []. VMAT2 plays a crucial role in regulating neurotransmitter storage and release, making it a significant target for studying various neurological disorders. This synthesized radioligand enables researchers to visualize and quantify VMAT2 in the brain, providing valuable insights into disease mechanisms and treatment efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

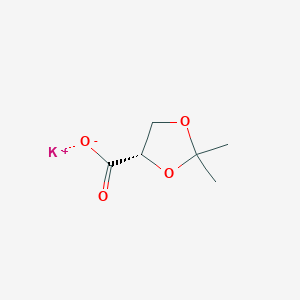

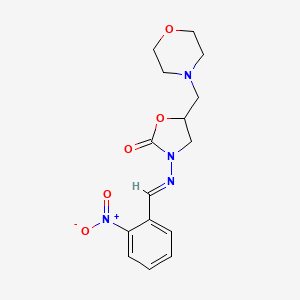

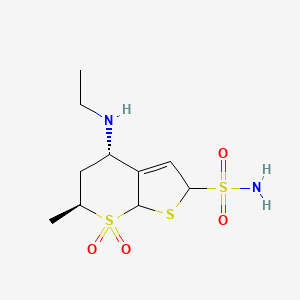

![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)